5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Transformations
Lithiation and Derivative Formation : Research has explored the lithiation of various methyl-substituted heteroaromatic compounds, including oxadiazoles, providing insights into lateral lithiation processes and subsequent carboxylation to form acetic acids. This demonstrates the compound's potential for generating a variety of chemically active derivatives (Micetich, 1970).
Basicity Analysis : The basicity of 3,5-disubstituted 1,2,4-oxadiazoles has been examined, revealing protonation tendencies and pK values. Such studies are crucial for understanding the compound's behavior in different chemical environments (Trifonov et al., 2005).
Photochemical Behavior : The photochemical behavior of 1,2,4-oxadiazole derivatives has been investigated, showing how certain derivatives undergo ring photoisomerization upon irradiation. This opens up avenues for studying light-induced chemical processes (Buscemi et al., 1988).
Heterocyclic Compound Synthesis
Rearrangement and Synthesis : Studies have shown how isoxazole-3-hydroxamic acids can be transformed into 1,2,5-oxadiazoles through a series of transformations, highlighting the versatility of these compounds in synthesizing novel heterocycles (Potkin et al., 2012).
Cyclic Transformations : The ability to transform 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives showcases the compound's role in synthesizing complex heterocyclic structures (Chau et al., 1997).
Molecular Rearrangements and Photolysis
Ring Fission and Bond Cleavage : Research on the reaction mechanisms involving oxadiazole derivatives has provided insights into ring-fission and C–C bond cleavage reactions, crucial for understanding the stability and reactivity of these compounds under various conditions (Jäger et al., 2002).
Photoinduced Rearrangements : The study of photoinduced molecular rearrangements of 1,2,4-oxadiazoles reveals their potential to form various heterocyclic compounds, including 1,2,4-triazoles, through the interaction with nitrogen nucleophiles (Buscemi et al., 1996).
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-6-12(2)8-14(7-11)19-26-25-17(28-19)10-16-24-18(27-29-16)13-4-3-5-15(9-13)20(21,22)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCUBRGBHNCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.